2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine - 118949-63-6

2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine

Catalog Number: EVT-313318
CAS Number: 118949-63-6
Molecular Formula: C19H27N3O2
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided abstracts do not detail the specific synthesis of 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, they do offer insight into the general synthesis of PyBox ligands. A common approach involves the reaction of a pyridine-2,6-dicarbonyl compound with a chiral amino alcohol. [] This reaction leads to the formation of the oxazoline rings and introduces chirality into the ligand structure. The specific conditions and reagents used for the synthesis may vary depending on the desired substituents on the oxazoline rings.

Molecular Structure Analysis

2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine features a central pyridine ring flanked by two chiral oxazoline rings. The tert-butyl substituents on the oxazoline rings introduce steric bulk to the ligand structure. This steric bulk can influence the reactivity and selectivity of the metal complexes formed with the ligand. [] While none of the provided abstracts report crystallographic data for 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine specifically, similar PyBox ligands have been characterized by X-ray crystallography, confirming their tridentate binding mode and the influence of substituents on the overall molecular geometry. []

Chemical Reactions Analysis

2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, like other PyBox ligands, readily reacts with transition metal ions to form stable complexes. [, ] These complexes can then participate in various organic reactions as catalysts. While the provided abstracts do not report specific reactions with 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, analogous PyBox-metal complexes have been successfully employed in a wide range of catalytic transformations, including asymmetric cyclopropanation, Diels-Alder reactions, and allylic alkylation. []

Mechanism of Action

The mechanism of action of 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine in chemical reactions is intimately tied to its role as a ligand in transition metal complexes. The ligand coordinates to the metal center through its three nitrogen atoms, creating a chiral environment around the metal ion. [] This chiral environment can then influence the stereochemical outcome of reactions catalyzed by the complex. The tert-butyl substituents on the ligand can further enhance the steric control exerted by the complex, leading to higher enantioselectivity in the formation of chiral products. []

Applications

The primary application of 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, and PyBox ligands in general, is in the field of catalysis. These ligands, when complexed with transition metals, can act as highly efficient and selective catalysts for a wide range of organic reactions. [, ] The chiral nature of the ligand allows for asymmetric induction, leading to the formation of enantiomerically enriched products. These chiral products are essential building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. [, ]

2,6-Bis{(4S)-(―)-isopropyl-2-oxazolin-2-yl}pyridine

  • Compound Description: This compound is a tridentate ligand containing a central pyridine ring flanked by two chiral (4S)-(―)-isopropyl-2-oxazoline rings. It readily forms complexes with chromium chloride (CrCl3). The complex formed with modified methylaluminoxane (MMAO), [2,6-bis{(4S)-(―)-isopropyl-2-oxazolin-2-yl}pyridine] chromium complex activated with modified methylaluminoxane, demonstrates remarkable catalytic activity in the polymerization of 1,3-butadiene, yielding poly(1,3-butadiene) with a completely trans-1,4 structure []. This complex also polymerizes isoprene, producing polyisoprene with a mixed trans-1,4 (68%) and cis-1,4 (32%) structure [].

2,2′:6′,2″-Terpyridine

  • Compound Description: Also known as terpyridine, this compound is a tridentate ligand featuring three pyridine rings linked together. Unlike the main compound, it lacks the oxazoline rings. When complexed with chromium chloride (CrCl3) and activated with modified methylaluminoxane (MMAO), terpyridine fails to catalyze the polymerization of 1,3-butadiene [].
  • Relevance: Although lacking the oxazoline rings present in the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, terpyridine serves as a structurally related compound due to its tridentate nature and its use in similar catalytic applications. Its inactivity in butadiene polymerization highlights the importance of the oxazoline rings in the main compound for catalytic activity [].

4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine

  • Compound Description: This compound is a derivative of terpyridine with tert-butyl groups substituted at the 4 position of each pyridine ring. Similar to terpyridine, it is a tridentate ligand but lacks the oxazoline rings. When complexed with chromium chloride (CrCl3) and activated with modified methylaluminoxane (MMAO), this compound also demonstrates inactivity in 1,3-butadiene polymerization [].
  • Relevance: While sharing the tridentate nature of the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, and possessing tert-butyl substituents, this compound lacks the oxazoline rings and does not catalyze butadiene polymerization. This reinforces the significance of the oxazoline rings for the catalytic activity observed with the main compound [].

2,6-Bis(4-phenyl-4,5-dihydrothiazol-2-yl)pyridine (L1Ph)

  • Compound Description: This compound represents a thiazoline analog of the main compound, featuring a central pyridine ring and two 4-phenyl-4,5-dihydrothiazol-2-yl rings attached at positions 2 and 6. It readily forms homoleptic and heteroleptic iron(II) complexes. The increased size and flexibility of the thiazoline rings, compared to oxazoline rings, reduce steric hindrance between phenyl substituents in homochiral iron(II) complexes []. The heterochiral iron(II) complex, [Fe((R)-L1Ph)((S)-L1Ph)]2+, exhibits greater steric hindrance than its oxazoline counterpart due to close contact between the larger sulfur atoms and the phenyl substituents [].
  • Relevance: This compound is structurally analogous to the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, differing in the heterocyclic atom present in the five-membered rings (sulfur in L1Ph, oxygen in the main compound) and the substituent on the rings (phenyl in L1Ph, tert-butyl in the main compound). The research highlights the impact of these structural variations on the steric properties and complexation behavior of these ligands [].

2,6-Bis(4-isopropyl-4,5-dihydrothiazol-2-yl)pyridine (L1iPr)

  • Compound Description: This compound is another thiazoline analog of the main compound, with isopropyl groups substituting the phenyl groups found in L1Ph. Like L1Ph, it forms iron(II) complexes. The homochiral iron(II) complexes of L1iPr show a greater difference in their spin-state behaviors compared to their oxazoline analogs [].
  • Relevance: Similar to L1Ph, this compound helps understand the structural and electronic impact of replacing the oxazoline rings in the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, with thiazoline rings and altering the substituents from tert-butyl to isopropyl groups. These modifications influence the spin-state behavior of the resulting iron(II) complexes [].

2,6-Bis(4-tert-butyl-4,5-dihydrothiazol-2-yl)pyridine (L1t-Bu)

  • Compound Description: This compound is a thiazoline analog of the main compound, with tert-butyl groups present on the thiazoline rings. Similar to L1Ph and L1iPr, it forms iron(II) complexes. The homochiral iron(II) complex of L1t-Bu undergoes partial ligand displacement in acetonitrile solution [].
  • Relevance: This compound represents the closest structural analog to the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, within the thiazoline series, differing only in the heterocyclic atom (sulfur in L1t-Bu, oxygen in the main compound). Its study provides insights into the influence of the heterocyclic atom on the properties and reactivity of these ligands [].

2,6-bis((4S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine ((S)-L1Ph)

  • Compound Description: This compound is a chiral oxazoline-containing ligand, featuring two (4S)-4-phenyl-4,5-dihydrooxazol-2-yl rings attached to a central pyridine ring. It readily forms heteroleptic iron(II) complexes with thiazoline-based ligands like (R)-L2Ph [].
  • Relevance: This compound is structurally very similar to the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, differing only in the substituent on the oxazoline ring (phenyl in (S)-L1Ph, tert-butyl in the main compound). Its use in forming heteroleptic complexes with thiazoline analogs allows for investigating the combined effects of both oxazoline and thiazoline moieties on iron(II) complex properties [].

2,6-bis((4R)-4-phenyl-4,5-dihydrothiazol-2-yl)pyridine ((R)-L2Ph)

  • Compound Description: This chiral ligand features two (4R)-4-phenyl-4,5-dihydrothiazol-2-yl rings connected to a central pyridine ring. It forms heteroleptic iron(II) complexes with oxazoline-containing ligands such as (S)-L1Ph. These heteroleptic complexes exhibit thermal spin-crossover behavior in solution, influenced by the specific combination of oxazoline and thiazoline ligands [].
  • Relevance: This thiazoline-based ligand, when complexed with oxazoline-containing ligands like (S)-L1Ph, helps elucidate the influence of combining oxazoline and thiazoline moieties on the properties of iron(II) complexes, compared to the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, which possesses only oxazoline rings [].

2,6-bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine (L1iPr)

  • Compound Description: This compound features a central pyridine ring with two 4-isopropyl-4,5-dihydrooxazol-2-yl rings. It forms both homoleptic and heteroleptic iron(II) complexes, with the latter formed with thiazoline-based ligands like (S)-L2iPr. These complexes exhibit spin-crossover behavior, with the temperature of spin-crossover influenced by the specific ligands involved [].
  • Relevance: This compound is structurally related to the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, sharing the same core structure but with isopropyl groups instead of tert-butyl groups on the oxazoline rings. Its study, along with its thiazoline analog, helps understand the impact of these structural variations on the electronic and magnetic properties of the resulting iron(II) complexes [].

2,6-bis(4-isopropyl-4,5-dihydrothiazol-2-yl)pyridine ((S)-L2iPr)

  • Compound Description: This compound, possessing two (4S)-4-isopropyl-4,5-dihydrothiazol-2-yl rings attached to a central pyridine, forms heteroleptic iron(II) complexes with oxazoline-containing ligands like L1iPr. The spin-state behavior of these complexes is influenced by the specific oxazoline and thiazoline ligands present [].
  • Relevance: This thiazoline-based ligand, particularly in its complexation with L1iPr, provides insights into the effects of combining oxazoline and thiazoline rings on the electronic and magnetic properties of iron(II) complexes, compared to the solely oxazoline-containing main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine [].

(S)-2-(2-((diphenylphosphanyl)oxy)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole (L1)

  • Compound Description: This compound represents a significant structural departure from the main compound. It features an isopropyl-substituted oxazoline ring connected to a diphenylphosphanyl group through an oxygen linker. Notably, it forms dinuclear iridium hydride complexes, such as [IrH(CH3CN)(L1)(μ-H)]2(BArF)2, under hydrogenation conditions [].
  • Relevance: Despite the substantial structural differences from the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, the presence of a chiral isopropyl-substituted oxazoline ring links it to the broader family of oxazoline-containing ligands. Investigating its coordination chemistry with iridium provides insights into the diverse applications of such ligands beyond iron(II) complexes [].

(S)-1-[2-(2-adamantan-2-yl-4,5-dihydrooxazol-4-yl)-ethyl]-3-(2,6-diisopropylphenyl)-1,2-dihydroimidazol-2-ylidene (L2)

  • Compound Description: This compound is a bulky N-heterocyclic carbene (NHC) ligand containing an adamantyl-substituted oxazoline ring. It forms dinuclear iridium hydride complexes under hydrogenation conditions, similar to L1 [].
  • Relevance: While structurally distinct from the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, this compound highlights the versatility of oxazoline rings in ligand design. Its incorporation into an NHC ligand framework and subsequent complexation with iridium demonstrate the diverse applications of oxazoline-containing compounds [].

(S)-1-[2-(2-tert-butyl-4,5-dihydrooxazol-4-yl)-ethyl]-3-(2,6-diisopropylphenyl)-1,2-dihydroimidazol-2-ylidene (L3)

  • Compound Description: This compound is another NHC ligand, closely related to L2, but with a tert-butyl group instead of adamantyl on the oxazoline ring. It forms dinuclear iridium hydride complexes under hydrogenation conditions, similar to L1 and L2 [].
  • Relevance: The presence of a tert-butyl-substituted oxazoline ring in this NHC ligand draws a direct structural connection to the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine. This further emphasizes the versatility of such oxazoline rings in designing ligands for various transition metals, including iridium [].
  • Compound Description: These compounds are sulfur-containing ancillary ligands used in the synthesis of four-membered red iridium(III) complexes. They feature phosphinodithioic acid moieties with varying aryl substituents [].
  • Relevance: Although structurally dissimilar to the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, these compounds highlight the use of bulky, potentially electron-donating substituents like tert-butyl groups in ligand design. Their application in iridium(III) complexes demonstrates the diverse coordination chemistry of such systems [].

(pyridin-2yl)benzo[d]thiazole (L1)

  • Compound Description: This compound is a bidentate ligand containing a pyridine ring linked to a benzo[d]thiazole moiety. It forms a series of red-emitting iridium(III) complexes, like [Ir(ppy)2(L1)][PF6], that have potential applications in light-emitting electrochemical cells (LECs) [].
  • Relevance: While structurally different from the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, this compound highlights the use of pyridine rings in ligand design for luminescent iridium(III) complexes, expanding the scope of applications beyond the main compound's focus on iron(II) complexes [].

2-(4-(tert-butyl)pyridin-2-yl)benzo[d]thiazole (L2)

  • Compound Description: This compound is a derivative of (pyridin-2yl)benzo[d]thiazole with a tert-butyl group substituted on the pyridine ring. It forms red-emitting iridium(III) complexes, like [Ir(ppy)2(L2)][PF6], which find applications in LECs [].
  • Relevance: This compound incorporates both a pyridine ring and a tert-butyl substituent, elements present in the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, demonstrating their combined use in ligands for luminescent iridium(III) complexes and showcasing the versatility of these structural motifs [].

2-(6-phenylpyridin-2-yl)benzo[d]thiazole (L3)

  • Compound Description: This compound is another derivative of (pyridin-2yl)benzo[d]thiazole, featuring a phenyl group substituted on the pyridine ring. Like L1 and L2, it forms red-emitting iridium(III) complexes, such as [Ir(ppy)2(L3)][PF6], used in LECs [].
  • Relevance: The presence of a phenyl-substituted pyridine ring in this compound relates to the use of substituted pyridines in ligands for iridium(III) complexes, providing insights into structural variations and their effects on photoluminescence properties, complementing the main compound's focus on iron(II) complexes [].

2-(4-(tert-butyl)-6-phenylpyridin-2-yl)benzo[d]thiazole (L4)

  • Compound Description: This compound combines the structural features of L2 and L3, with both a tert-butyl and a phenyl group substituted on the pyridine ring. It forms red-emitting iridium(III) complexes used in LEC applications [].
  • Relevance: This compound incorporates both tert-butyl and phenyl substituents on a pyridine ring, mimicking structural aspects of the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, and highlighting their potential in tuning the photoluminescence properties of iridium(III) complexes for LECs [].

2,6-bis(benzo[d]thiazol-2-yl)pyridine (L5)

  • Compound Description: This compound features a central pyridine ring with two benzo[d]thiazole moieties attached at positions 2 and 6. It forms red-emitting iridium(III) complexes used in LEC applications [].
  • Relevance: This compound, with its 2,6-disubstituted pyridine ring, shares a structural similarity with the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, albeit with different substituents. Its use in iridium(III) complexes highlights the versatility of such pyridine-based frameworks in coordination chemistry [].

2-(pyridin-2-yl)benzo[d]oxazole (L6)

  • Compound Description: This compound is a bidentate ligand consisting of a pyridine ring linked to a benzo[d]oxazole moiety. It forms red-emitting iridium(III) complexes, such as [Ir(ppy)2(L6)][PF6], which are used in LECs [].
  • Relevance: This compound shares a structural motif with the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, by incorporating a pyridine ring. Its application in iridium(III) complexes for LECs highlights the broader utility of pyridine-containing ligands in coordination chemistry [].

2,2'-dibenzo[d]thiazole (L7)

  • Compound Description: This compound, consisting of two benzo[d]thiazole units linked together, forms red-emitting iridium(III) complexes, including [Ir(ppy)2(L7)][PF6], utilized in LEC applications [].
  • Relevance: While structurally distinct from the main compound, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, this compound's use in iridium(III) complexes for LECs showcases the diverse applications of heterocyclic ligands in coordination chemistry and materials science [].

Properties

CAS Number

118949-63-6

Product Name

2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine

IUPAC Name

(4S)-4-tert-butyl-2-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H27N3O2/c1-18(2,3)14-10-23-16(21-14)12-8-7-9-13(20-12)17-22-15(11-24-17)19(4,5)6/h7-9,14-15H,10-11H2,1-6H3/t14-,15-/m1/s1

InChI Key

UBWMXPSQXYYPJG-HUUCEWRRSA-N

SMILES

CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)(C)C

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)(C)C

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.